molecular formula C7H8N2OS B1340022 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde CAS No. 623564-36-3

6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde

Cat. No.: B1340022
CAS No.: 623564-36-3
M. Wt: 168.22 g/mol
InChI Key: RKHPMFNLYOWIRY-UHFFFAOYSA-N
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Description

6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde is a heterocyclic compound that features both imidazole and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde typically involves the cyclocondensation of imidazole-2-thiones with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out in methanol at room temperature, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions at the imidazole or thiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carboxylic acid.

    Reduction: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-methanol.

    Substitution: Various substituted imidazo[2,1-c][1,4]thiazine derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde group and heterocyclic rings. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde is unique due to its specific combination of imidazole and thiazine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHPMFNLYOWIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=NC=C(N21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474324
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-36-3
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623564-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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